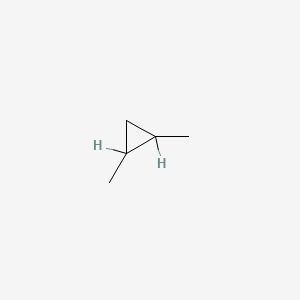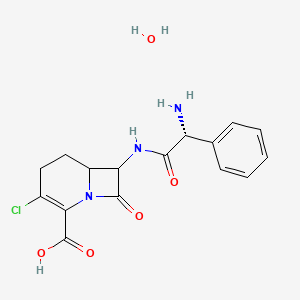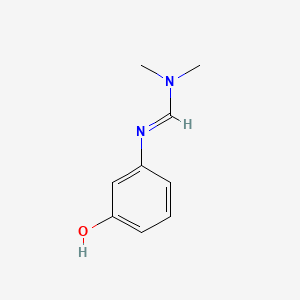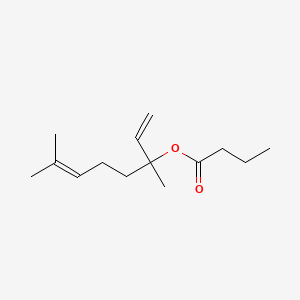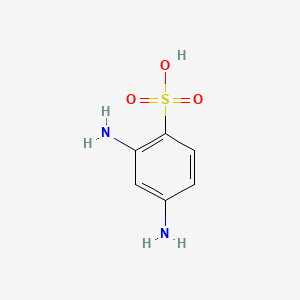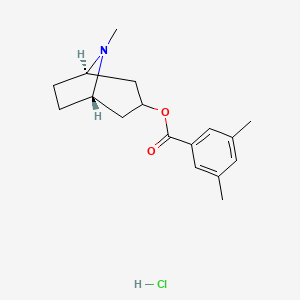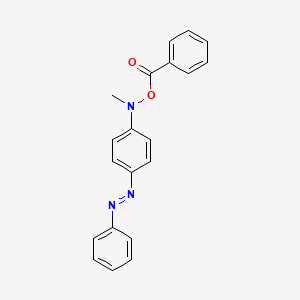![molecular formula C13H10N2O B1205892 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone CAS No. 50892-83-6](/img/structure/B1205892.png)
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Overview
Description
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-Acetyl-β-carboline, is a metabolite of Nonomuraea endophytica .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]indoles, which are structurally similar to 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, has been reviewed . The review discusses three main approaches: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .Molecular Structure Analysis
The molecular structure of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is 210.24 . It is a light-red to brown solid .Scientific Research Applications
Synthesis of Natural Products
1-Acetyl-beta-carboline serves as a key intermediate in the synthesis of various natural products. Its tricyclic pyridine-fused indole framework is a common motif in many alkaloids and bioactive compounds. Researchers utilize this compound to create complex molecular architectures found in nature, which often exhibit potent biological activities .
Pharmacological Research
Due to its structural similarity to tryptophan and serotonin, 1-Acetyl-beta-carboline is of significant interest in pharmacological research. It’s been studied for its potential sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties. This makes it a valuable scaffold for drug development .
Biological Activity Profiling
The diverse biological activities of 1-Acetyl-beta-carboline derivatives make them excellent candidates for profiling in various biological assays. They are used to explore the interaction with biological targets, which can lead to the discovery of new therapeutic agents .
Chemical Synthesis Challenges
1-Acetyl-beta-carboline presents a rewarding challenge for organic chemists due to its complex structure. The synthesis of β-carboline-containing natural products and their derivatives is a significant area of study, which also drives the development of new organic reactions and innovative synthetic strategies .
Biosynthesis and Biodegradation Studies
Understanding the biosynthesis and biodegradation pathways of β-carbolines, including 1-Acetyl-beta-carboline, is crucial. Studies focus on how these compounds are formed naturally in various organisms and how they are metabolized, which has implications for both environmental and physiological processes .
Neurochemical Research
Given its structural resemblance to neuroactive compounds, 1-Acetyl-beta-carboline is used in neurochemical research to study its effects on the central nervous system. This research can provide insights into the treatment of neurological disorders and the development of neuroprotective drugs .
Mechanism of Action
Target of Action
1-Acetyl-beta-carboline primarily targets the pathogenic fungus Candida albicans . It prevents the fungus from changing to a more virulent growth form, known as the yeast-to-filament transition . This compound is secreted by Lactobacillus spp., which helps to maintain a healthy microbiome and prevent pathologies ranging from vaginal candidiasis to fungal sepsis .
Mode of Action
The mode of action of 1-Acetyl-beta-carboline involves its interaction with its primary target, Candida albicans. By preventing the yeast-to-filament transition, it inhibits the growth and virulence of this pathogenic fungus . This action helps to maintain the balance of the microbiome and prevent fungal infections .
Biochemical Pathways
1-Acetyl-beta-carboline affects the biochemical pathways related to the growth and development of Candida albicans . By inhibiting the yeast-to-filament transition, it disrupts the normal life cycle of the fungus and prevents it from causing infections .
Pharmacokinetics
It is known that this compound is a natural product found in marinactinospora thermotolerans and cordyceps sinensis . It is likely that its bioavailability and pharmacokinetics are influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The primary result of the action of 1-Acetyl-beta-carboline is the inhibition of the growth and virulence of Candida albicans . This leads to a reduction in the risk of fungal infections and helps to maintain a healthy microbiome .
Action Environment
The action of 1-Acetyl-beta-carboline can be influenced by various environmental factors. For example, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all affect the efficacy and stability of this compound .
properties
IUPAC Name |
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSUJKPVSDFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348587 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
CAS RN |
50892-83-6 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



